N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-25-17-3-5-18(6-4-17)28-13-15-8-10-23(11-9-15)21(24)22-16-2-7-19-20(12-16)27-14-26-19/h2-7,12,15H,8-11,13-14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCKLQDQUBFYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a nucleophilic aromatic substitution reaction where the piperidine ring is reacted with a benzo[d][1,3]dioxole derivative.
Attachment of the Methoxyphenyl Thioether Group: This step involves the reaction of the intermediate compound with a methoxyphenyl thiol under basic conditions to form the thioether linkage.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzo[d][1,3]dioxole moiety.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance:
- In vitro Studies : It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
- Mechanism of Action : The compound may exert its effects by modulating signaling pathways involved in cell growth and apoptosis.
Neurological Applications
The compound's structure suggests potential applications in treating neurological disorders. Its ability to interact with neurotransmitter systems could make it beneficial for conditions such as depression or anxiety.
Antitumor Activity Evaluation
A study published in a peer-reviewed journal evaluated the antitumor effects of related compounds. The results indicated that derivatives featuring the benzo[d][1,3]dioxole structure displayed promising activity against various cancer types, reinforcing the potential of this class of compounds in oncology .
Pharmacological Profiling
Another research effort focused on pharmacological profiling, assessing the compound's affinity for different receptors involved in neurological pathways. The findings suggested that modifications to the piperidine ring could enhance selectivity for specific targets, potentially leading to fewer side effects .
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d][1,3]dioxole moiety may play a role in binding to these targets, while the methoxyphenyl thioether group could influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Piperidine-Benzodioxole Derivatives
(a) (±)-N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-(naphthalen-1-yl)propyl)piperidine-4-carboxamide (1a)
- Structure : Differs by replacing the 4-methoxyphenylthio-methyl group with a naphthyl-propyl chain.
- Properties: Demonstrated >95% purity via HPLC, with rotameric ratios observed in NMR spectra.
- Activity : Exhibited sub-micromolar IC₅₀ against serine proteases in enzymatic assays .
(b) ASN90 ()
- Structure : Contains a thiadiazole-piperazine-benzodioxole core instead of a piperidine.
- The thiadiazole ring may enhance metabolic stability compared to thioether-linked analogs .
(c) LUF7746 ()
- Structure: Features a pyridine-dicyano scaffold with a benzodioxole substituent and a fluorosulfonyl warhead.
- Activity: Acts as a covalent partial agonist for adenosine A1 receptors (Ki = 12 nM). The reactive fluorosulfonyl group enables irreversible binding, unlike the non-covalent interactions of the target compound .
Thioether-Linked Piperidine Analogs
(a) 4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl Fluoride (LUF7746)
- Structural Comparison: Shares the benzodioxole and thioether motifs but incorporates a pyridine-dicyano core.
- Impact of Substituents: The dicyano group reduces basicity (pKa ~6.5 vs. ~8.2 for piperidine), altering pharmacokinetic properties .
(b) N-(Pyridin-3-yl)-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzyl)piperidine-1-carboxamide ()
- Structure : Replaces the 4-methoxyphenylthio group with a trifluoromethyl-pyridyloxy-benzyl chain.
- Activity: FAAH inhibitor with nanomolar potency. The trifluoromethyl group enhances metabolic resistance compared to methoxy substituents .
Key Comparative Data Table
*Assumed based on synthesis protocols in evidence 1, 4, 5. †Estimated using ChemDraw software.
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.49 g/mol. The compound features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a thioether group, which are crucial for its biological activity.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.49 g/mol |
| Functional Groups | Piperidine, Benzodioxole, Thioether |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related derivatives have shown their ability to inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
Key Findings:
- Microtubule Destabilization: Compounds demonstrated effective inhibition of microtubule assembly at concentrations around 20 μM.
- Apoptosis Induction: Enhanced caspase-3 activity was observed, indicating potential for inducing programmed cell death in cancer cells.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within the cell. For example:
- Binding Affinity: The presence of the benzodioxole moiety may enhance binding to certain receptors involved in cell signaling pathways related to growth and apoptosis.
- Caspase Activation: Increased caspase activity suggests that the compound may trigger apoptotic pathways, leading to cancer cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the piperidine ring and the benzodioxole structure can significantly influence biological activity. For instance:
- Compounds with additional methoxy or halogen substitutions have shown increased potency against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Activity: A study synthesized various derivatives and evaluated their effects on breast cancer cells. The most potent derivatives exhibited significant inhibition of cell proliferation and induced apoptosis at low micromolar concentrations .
- Evaluation of Binding Affinity: Radioligand binding assays demonstrated that certain derivatives had high affinity for benzodiazepine receptors, suggesting potential applications in treating anxiety disorders alongside anticancer properties .
Summary of Case Studies
| Study Focus | Key Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in MDA-MB-231 cells; inhibited microtubule assembly |
| Binding Affinity | High affinity for benzodiazepine receptors; potential dual-action as anxiolytic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
